molecular formula C16H7F7N2O B2356380 7-(3-Fluorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 303996-21-6

7-(3-Fluorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Cat. No.: B2356380
CAS No.: 303996-21-6
M. Wt: 376.234
InChI Key: HDORTJRTLBQLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-Fluorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a complex organic compound characterized by the presence of fluorine atoms and naphthyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Fluorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nucleophilic substitution reaction of a naphthyridine derivative with 3-fluorophenol under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(3-Fluorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(3-Fluorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(3-Fluorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol: Known for its analgesic properties.

    3-(Phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine: Noted for its herbicidal activity.

Uniqueness

7-(3-Fluorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is unique due to its specific structural features, such as the presence of both fluorophenoxy and bis(trifluoromethyl) groups

Properties

IUPAC Name

7-(3-fluorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F7N2O/c17-8-2-1-3-9(6-8)26-13-5-4-10-11(15(18,19)20)7-12(16(21,22)23)24-14(10)25-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDORTJRTLBQLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F7N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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